5-Amino-4-hydroxybenzene-1,3-dicarboxylic acid
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Overview
Description
5-Amino-4-hydroxybenzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C8H7NO5 It is a derivative of isophthalic acid, featuring amino and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-hydroxybenzene-1,3-dicarboxylic acid typically involves the nitration of isophthalic acid, followed by reduction and hydrolysis. The nitration step introduces a nitro group, which is subsequently reduced to an amino group. The hydrolysis step ensures the formation of the carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-hydroxybenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The amino and hydroxy groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Acyl chlorides or alkyl halides are typical reagents for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Acylated or alkylated derivatives.
Scientific Research Applications
5-Amino-4-hydroxybenzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Amino-4-hydroxybenzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The carboxylic acid groups can also participate in ionic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid
- 5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid
- 5-Amino-4-hydroxybenzene-1,3-disulphonic acid
Uniqueness
5-Amino-4-hydroxybenzene-1,3-dicarboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions and reactivity that are not observed in its similar compounds.
Properties
IUPAC Name |
5-amino-4-hydroxybenzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,10H,9H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLAHLDJPVUAFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101421-79-8 |
Source
|
Record name | 5-amino-4-hydroxybenzene-1,3-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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